N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is Coagulation factor X . Coagulation factor X is an essential enzyme in the blood coagulation cascade, which is a series of reactions that ultimately helps form a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The compound’s interaction with Coagulation factor X would affect the blood coagulation cascade . This cascade is a series of reactions that lead to the formation of a clot, preventing excessive bleeding. By modulating the activity of Coagulation factor X, the compound could potentially alter the efficiency or speed of clot formation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on how it modulates the activity of Coagulation factor X . If it inhibits the enzyme, it could potentially slow down the blood coagulation process, leading to a longer time for clot formation. Conversely, if it enhances the enzyme’s activity, clot formation could occur more quickly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiophene-2-carboxylic acid. The process includes several steps:
Formation of the Amide Bond: The carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of 3-chloro-4-methoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Oxidation: The intermediate product undergoes oxidation to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to activate potassium channels makes it valuable for studying ion channel function and regulation.
Medicine: Its potential therapeutic applications include the treatment of neurological disorders and pain management.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide: Another activator of potassium channels with a similar structure.
N-[1-(3-chloro-4-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide: A related compound with a furan ring instead of a thiophene ring.
Uniqueness
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide is unique due to its specific activation of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, which are less commonly targeted by other compounds. This selectivity makes it a valuable tool for studying these channels and their physiological roles.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-11-5-4-9(7-10(11)15)17-13(18)8-16-14(19)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGXXHJWUUTNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330606 | |
Record name | N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794259 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832682-54-9 | |
Record name | N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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